molecular formula C11H13N3S B029119 3-(1-Piperazinyl)-1,2-benzisothiazole CAS No. 87691-87-0

3-(1-Piperazinyl)-1,2-benzisothiazole

Cat. No.: B029119
CAS No.: 87691-87-0
M. Wt: 219.31 g/mol
InChI Key: KRDOFMHJLWKXIU-UHFFFAOYSA-N
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Description

3-(1-Piperazinyl)-1,2-benzisothiazole is a hybrid compound consisting of isothiazole and piperazine moieties. It is a significant heterocyclic compound with various biological activities. This compound and its derivatives are known for their roles as dopamine and serotonin antagonists, making them valuable in the field of medicinal chemistry, particularly as antipsychotic drug substances .

Chemical Reactions Analysis

3-(1-Piperazinyl)-1,2-benzisothiazole undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form derivatives with diverse biological activities. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines . The major products formed from these reactions are often characterized by their biological activity, such as antibacterial properties .

Properties

IUPAC Name

3-piperazin-1-yl-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDOFMHJLWKXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236556
Record name 3-(1-Piperazinyl)-1,2-benzisothiazole
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Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87691-87-0
Record name 3-(1-Piperazinyl)-1,2-benzisothiazole
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Record name 3-(1-Piperazinyl)-1,2-benzisothiazole
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Record name 3-(1-Piperazinyl)-1,2-benzisothiazole
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Record name 3-(piperazin-1-yl)-1,2-benzothiazole
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Record name 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE
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Synthesis routes and methods I

Procedure details

3-chloro-(1,2-benzisothiazole) (14 g, 200 mmol) and anhydrous piperazine (6.8 g, 40 mmol) are placed in an egg type flask and heated at 125° C. for 24 hours. After completion of reaction, 52 ml of an ice-water mixture is added for quenching the reaction. The mixture is further added with 3.2 g of 50% NaOH solution, stirred 5 minutes and extracted with CH2Cl2 (50 ml×3). The organic layer is washed with an ice-water mixture (50 ml×2) and saturated saline (50 ml×2), and dried over anhydrous MgSO4 to obtain 4-(1,2-benzisothiazol-3-yl)-1-piperazine.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 4 L suction flask was charged with anhydrous piperazine (1582 g, 18.36 moles) followed by molten 3-chloro-1,2-benzisothiazole (Example 8, 622 g, 3.672 moles). The flask was stoppered with a wired-on rubber stopper and a short length of pressure tubing was wired-on to the side tube. The flask was evacuated (house vacuum) and the pressure tubing on the side arm clamped shut. The apparatus was then oven heated at 125° with occasional swirling as melting proceeded. After 24 hours at this temperature, the orange melt was quenched in 4.8 liter of cracked ice and water. One equivalent of 50% NaOH (293 g, 3.672 moles) was added in one portion. The mixture was extracted with methylene chloride and these extracts washed with water. Concentration in vacuo gave 734 g of crude product which was recrystallized from 1800 mL of boiling ethyl acetate to yield 548 g, 68%, m.p. 88°-90°.
Quantity
1582 g
Type
reactant
Reaction Step One
Quantity
622 g
Type
reactant
Reaction Step Two
Name
Quantity
293 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of piperazine (10.2 g, 0.118 mmol) and 3-chloro-1,2-benzisothiazole (4.0 g, 0.024 mmol) in t-BuOH (4 mL) was refluxed overnight. The reaction mixture was poured into water (100 mL) and extracted with toluene (200 mL). The organic phase was dried over MgSO4 and evaporated until about 20 mL remained, under vacuum. The resulting suspension was cooled at 0-5° C. overnight. The precipitate was filtered and dried under vacuum to provide 3-(piperazin-1-yl)benzo[d]isothiazole as an intermediate (3.36 g, 15.4 mmol, 65%).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

215.4 g (2.50 mol) of piperazine, 50.0 g of chlorobenzene, 100.0 g of ethylene glycol were placed in a four-neck 1000 ml flask equipped with a stirrer, a thermometer, a dropping funnel and a condenser, 214.1 g (1.00 mol) of 2-cyanobenzenesulfenyl chloride was added dropwise in the melted state at about 120° C. over 1 hour while stirring, which was thereafter stirred for 2 hours to complete the reaction. After excess piperazine was removed with water, the reaction mixture was made acidic with hydrochloric acid, extracted into an aqueous layer, which was made alkaline with aqueous sodium hydroxide to obtain 199.5 g (m.p. 89°-90° C.) of 3-(1-piperazinyl)-1,2-benzisothiazole as crystals. Yield from 2-cyanobenzenesulfenyl chloride was 91.1%.
Quantity
215.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
214.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

304.2 g (3.53 mol) of piperazine, 7.5 g of chlorobenzene, 39.8 g (0.235 mol) of 3-chloro-1,2-benzisothiazole were placed in a four-neck 1000 ml flask equipped with a stirrer, a thermometer, a dropping funnel and a condenser, which was heated to stir at about 120° C. for 20 hours. After excess piperazine was removed with water, the reaction mixture was made acidic with hydrochloric acid, extracted into an aqueous layer, which was made alkaline with aqueous sodium hydroxide to obtain 24.4 g (m.p. 89° to 90 ° C.) of 3-(1-piperazinyl)-1,2-benzisothiazole as crystals. Yield from 3-chloro-1,2-benzisothiazole was 47.4%.
Quantity
304.2 g
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(1-Piperazinyl)-1,2-benzisothiazole in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in synthesizing atypical antipsychotic medications. [] Its structure forms the core of several drugs in this class, highlighting its importance in medicinal chemistry.

Q2: Can you describe a novel and efficient method for synthesizing this compound?

A2: A new commercial process utilizes a disulfide route for the preparation of this compound hydrochloride. [, ] This one-step method offers a more efficient alternative to multi-step processes.

Q3: How is this compound utilized in the synthesis of Lurasidone?

A3: Lurasidone, an atypical antipsychotic, utilizes this compound as a starting material in its synthesis. A streamlined "one-pot" method has been developed [], involving the reaction of this compound with (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane and (3αR,4S,7R,7αS)4,7-methano-1H-isoindole-1,3(2H)-dione. This approach simplifies the synthesis by reducing the number of steps and enabling solvent recycling.

Q4: What research has been done exploring the Structure-Activity Relationship (SAR) of compounds derived from this compound?

A4: Researchers have explored incorporating this compound into urea and thiourea derivatives conjugated with glutamic acid. [] These compounds were evaluated for antiglycation and urease inhibitory activities. Notably, derivatives with fluoro and methoxy substituents displayed significant potency, exceeding that of reference standards. This suggests these modifications could influence the biological activity and potency of the resulting compounds.

Q5: What are the implications of incorporating this compound into peptides?

A5: Research has explored conjugating this compound with amino acid sequences like Gly-Val/Phe-Gly-Val-Pro, utilizing urea/thiourea linkers. [] This approach aims to understand how incorporating this molecule within peptide structures affects their therapeutic potential.

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